REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=1.[CH3:13][C:14]1[CH:19]=[CH:18][C:17]([C:20](=[O:28])[CH2:21][CH2:22][N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:16][CH:15]=1>CCCCCC.C1(C)C=CC=CC=1>[CH3:13][C:14]1[CH:15]=[CH:16][C:17]([C:20]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)([OH:28])[CH2:21][CH2:22][N:23]2[CH2:27][CH2:26][CH2:25][CH2:24]2)=[CH:18][CH:19]=1
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
189.2 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=CC=C1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=C1)C(CCN1CCCC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mass is stirred at −65° to −55° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature of the reaction mixture is maintained at −40° to −50° C
|
Type
|
TEMPERATURE
|
Details
|
the temperature is maintained at −65° to −55° C. for 35 to 45 minutes
|
Duration
|
40 (± 5) min
|
Type
|
STIRRING
|
Details
|
it is further stirred for 1 hour at −40° to −50° C
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The reaction mass is quenched in ice water
|
Type
|
ADDITION
|
Details
|
HCl is added slowly at 10° to 20° C.
|
Type
|
CUSTOM
|
Details
|
to get a clear solution
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is separated
|
Type
|
ADDITION
|
Details
|
it is added slowly to NaOH in the R.B
|
Type
|
CUSTOM
|
Details
|
at 15° C.-20° C
|
Type
|
STIRRING
|
Details
|
The reaction mass is stirred for half an hour
|
Type
|
FILTRATION
|
Details
|
the precipitated solid is filtered off
|
Type
|
CUSTOM
|
Details
|
The solid is transferred into a round-bottom flask
|
Type
|
ADDITION
|
Details
|
500 ml of methanol is added
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass is refluxed at 60° C. for half an hour
|
Type
|
TEMPERATURE
|
Details
|
the mass is cooled to 10°-20° C
|
Type
|
FILTRATION
|
Details
|
The solid mass is filtered
|
Type
|
CUSTOM
|
Details
|
dried under suction for one hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
On drying the solid compound at 70°-80° C. for 4 hours
|
Duration
|
4 h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C=C1)C(CCN1CCCC1)(O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 220 g | |
YIELD: PERCENTYIELD | 80.5% | |
YIELD: CALCULATEDPERCENTYIELD | 80.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |